

An In-Depth Technical Guide to 3,4-Bis(difluoromethoxy)benzaldehyde

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Compound of Interest

Compound Name: 3,4-Bis(difluoromethoxy)benzaldehyde

Cat. No.: B143430

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CAS Number: 127842-54-0

This technical guide provides a comprehensive overview of **3,4-Bis(difluoromethoxy)benzaldehyde**, a key intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and professionals in the field of drug development. This document details the compound's chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its significant applications, particularly its role as a precursor to the phosphodiesterase-4 (PDE4) inhibitor, Roflumilast.

Compound Properties and Specifications

3,4-Bis(difluoromethoxy)benzaldehyde is a benzaldehyde derivative characterized by the presence of two difluoromethoxy groups at the 3 and 4 positions of the benzene ring. These fluorine-containing moieties are crucial in medicinal chemistry as they can enhance metabolic stability and lipophilicity, which are desirable characteristics for drug candidates.

Table 1: Physicochemical Properties of **3,4-Bis(difluoromethoxy)benzaldehyde**

Property	Value	Reference(s)
CAS Number	127842-54-0	[1][2][3][4][5]
Molecular Formula	C ₉ H ₆ F ₄ O ₃	[2]
Molecular Weight	238.14 g/mol	
Appearance	Colorless to light yellow liquid or solid	[2]
Boiling Point	265.8 ± 35.0 °C at 760 Torr	[2]
Density	1.387 ± 0.06 g/cm ³	[2]
Purity	Typically ≥97%	[1][5]
Storage Temperature	Refrigerator	[1][5]

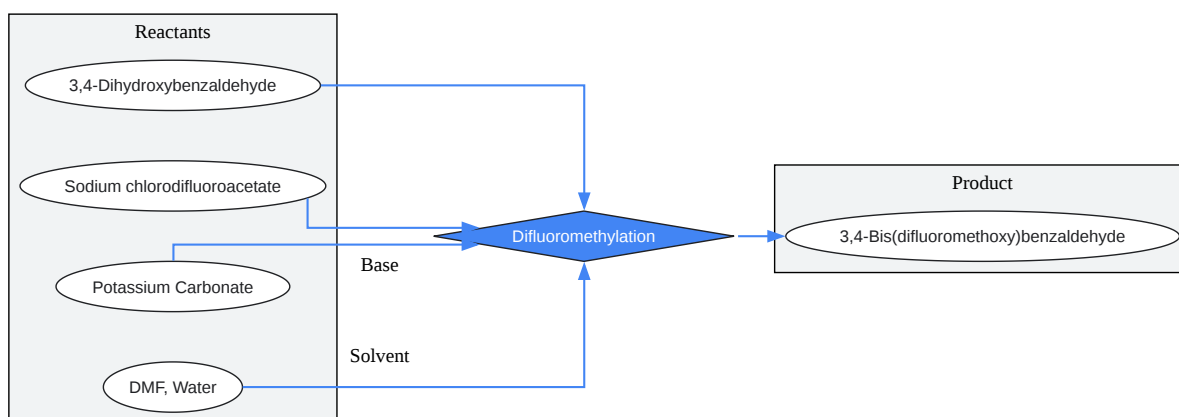
Table 2: Spectroscopic Data for **3,4-Bis(difluoromethoxy)benzaldehyde**

Spectroscopy	Data
¹ H NMR (400 MHz, CDCl ₃)	δ 9.96 (s, 1H, CHO), 7.78 - 7.76 (m, 2H, H ₂ , H ₆), 7.42 (d, J = 8.0 Hz, 1H, H ₅), 6.64 (t, J = 72 Hz, 1H, OCHF ₂), 6.60 (t, J = 72 Hz, 1H, OCHF ₂)
¹³ C NMR (125 MHz, CDCl ₃)	δ 189.7, 147.0, 142.4, 134.2, 128.5, 122.2, 121.5, 115.4 (t, J = 259 Hz), 115.2 (t, J = 259 Hz)
Infrared (cm ⁻¹)	1698, 1509, 1381, 1038, 794

Synthesis of 3,4-Bis(difluoromethoxy)benzaldehyde: An Experimental Protocol

The synthesis of **3,4-Bis(difluoromethoxy)benzaldehyde** is typically achieved through the difluoromethylation of 3,4-dihydroxybenzaldehyde. The following protocol is a detailed method for this synthesis.

Reaction Scheme:



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Caption: Synthesis of **3,4-Bis(difluoromethoxy)benzaldehyde**.

Materials and Reagents:

- 3,4-Dihydroxybenzaldehyde
- Sodium chlorodifluoroacetate
- Potassium carbonate (K_2CO_3)
- N,N-Dimethylformamide (DMF)
- Water
- Ethyl acetate (EtOAc)

- Petroleum ether
- Brine solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Equipment:

- Round-bottom flask with a reflux condenser
- Magnetic stirrer with heating mantle
- Separatory funnel
- Rotary evaporator
- Column chromatography setup
- Standard laboratory glassware

Procedure:

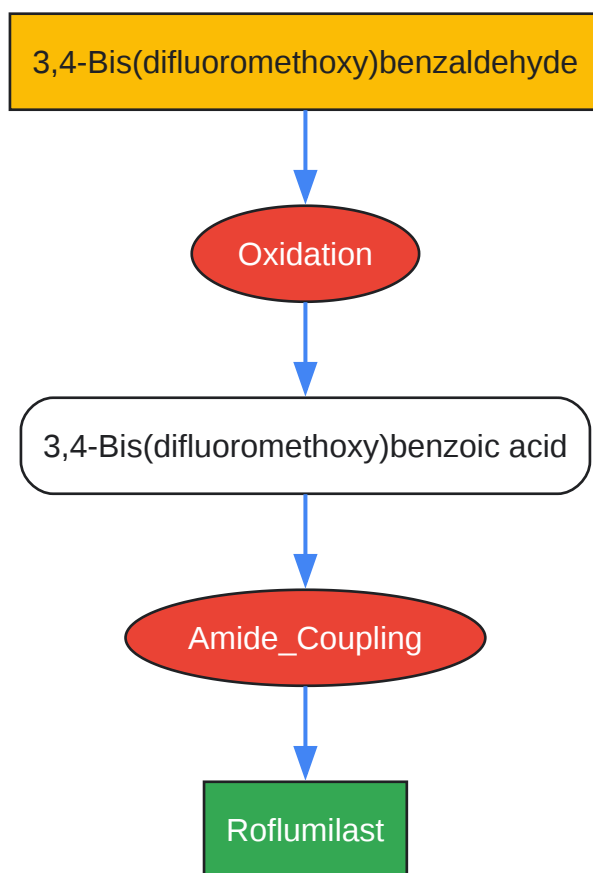
- **Reaction Setup:** In a round-bottom flask, suspend 3,4-dihydroxybenzaldehyde (1.0 eq) and potassium carbonate (excess, e.g., 4.0 eq) in a mixture of DMF and water.
- **Addition of Reagent:** Add sodium chlorodifluoroacetate (excess, e.g., 4.0 eq) to the suspension.
- **Reaction Conditions:** Heat the mixture to 80°C and maintain this temperature with stirring for approximately 16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water.
- **Extraction:** Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate. Repeat the extraction process three times to ensure all the product is recovered.

- **Washing:** Combine the organic layers and wash sequentially with water and then with a brine solution.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solution using a rotary evaporator to obtain the crude product.
- **Purification:** Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in petroleum ether (e.g., 5-10%) as the eluent. This will yield **3,4-Bis(difluoromethoxy)benzaldehyde** as a colorless oil.

Application in Drug Development: Synthesis of Roflumilast

3,4-Bis(difluoromethoxy)benzaldehyde is a crucial intermediate in the synthesis of Roflumilast, a selective PDE4 inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). The benzaldehyde group serves as a reactive handle for further chemical transformations to build the final drug molecule.

The introduction of the difluoromethoxy groups is a key step in the synthesis of Roflumilast and similar PDE4 inhibitors. These groups can improve the pharmacokinetic profile of the drug by increasing its metabolic stability and enhancing its binding affinity to the target enzyme.

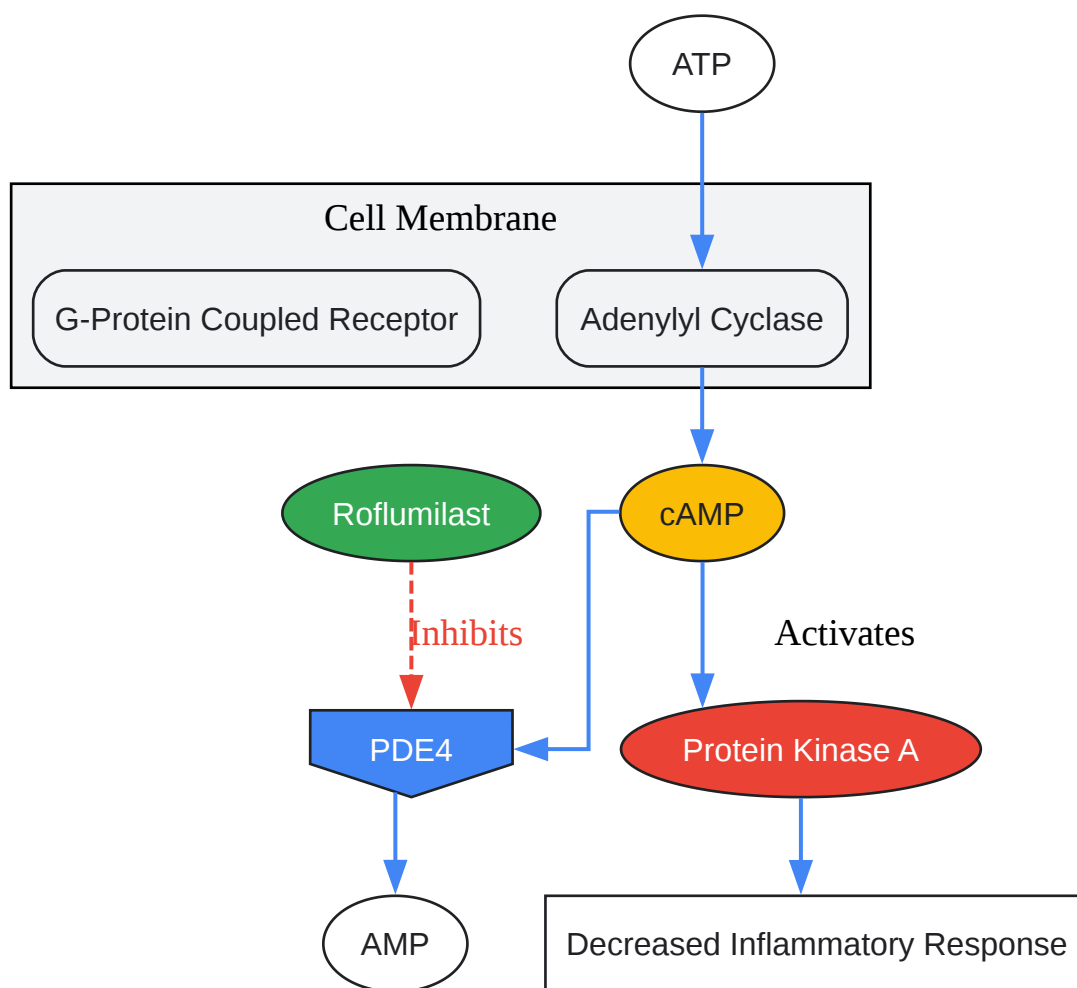


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Caption: Roflumilast Synthesis Workflow.

Signaling Pathway of PDE4 Inhibitors

Phosphodiesterase 4 (PDE4) is an enzyme that plays a critical role in regulating intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, drugs like Roflumilast increase the intracellular levels of cAMP. This leads to the activation of protein kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in a reduction of inflammatory responses. This mechanism is particularly relevant in inflammatory diseases such as COPD.



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Caption: PDE4 Inhibition Signaling Pathway.

Safety and Handling

3,4-Bis(difluoromethoxy)benzaldehyde is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is classified with the GHS07 pictogram, indicating that it may cause skin and eye irritation.[1][5]

Hazard and Precautionary Statements:

- Hazard Statement(s): H302 (Harmful if swallowed).[1][5]
- Precautionary Statement(s): P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for

several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][5]

It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses. For more detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

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